molecular formula C8H18N2OSi B11906234 Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]- CAS No. 653580-08-6

Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-

Cat. No.: B11906234
CAS No.: 653580-08-6
M. Wt: 186.33 g/mol
InChI Key: AGWQBEHXUXXUOU-UHFFFAOYSA-N
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Description

3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is an organic compound with the molecular formula C8H18N2OSi. It is characterized by the presence of a nitrile group, a trimethylsilyl group, and an amino group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile typically involves the reaction of 3-methyl-2-butanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the nitrile group is targeted by reducing agents, leading to the formation of primary amines. In substitution reactions, the trimethylsilyl group is displaced by nucleophiles, resulting in the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(((trimethylsilyl)oxy)amino)propanenitrile
  • 3-Methyl-2-(((trimethylsilyl)oxy)amino)pentanenitrile
  • 3-Methyl-2-(((trimethylsilyl)oxy)amino)hexanenitrile

Uniqueness

3-Methyl-2-(((trimethylsilyl)oxy)amino)butanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trimethylsilyl group enhances its stability and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

653580-08-6

Molecular Formula

C8H18N2OSi

Molecular Weight

186.33 g/mol

IUPAC Name

3-methyl-2-(trimethylsilyloxyamino)butanenitrile

InChI

InChI=1S/C8H18N2OSi/c1-7(2)8(6-9)10-11-12(3,4)5/h7-8,10H,1-5H3

InChI Key

AGWQBEHXUXXUOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)NO[Si](C)(C)C

Origin of Product

United States

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